Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
CAS No.: 186650-98-6
Cat. No.: VC20933461
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186650-98-6 |
|---|---|
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3 |
| Standard InChI Key | WIBWVYVIBJOVIW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N |
Introduction
Structure and Chemical Properties
Molecular Structure and Identification
Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate features a central piperazine ring with a tert-butyloxycarbonyl (Boc) group at the 1-position and a 4-cyanophenyl substituent at the 4-position. This arrangement creates a molecule with distinctive chemical reactivity and biological potential.
Table 1: Key Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 186650-98-6 |
| Molecular Formula | C₁₆H₂₁N₃O₂ |
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3 |
| Standard InChIKey | WIBWVYVIBJOVIW-UHFFFAOYSA-N |
| PubChem CID | 2795512 (parent compound) |
| The compound is structurally characterized by the presence of the cyano group (-C≡N) at the para position of the phenyl ring, which contributes significantly to its electronic properties and potential interactions with biological targets. |
Physical Properties
Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate typically presents as a solid compound with specific physicochemical characteristics that influence its handling, storage, and application in research settings. Its solubility profile favors organic solvents like dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with limited solubility in aqueous environments.
Chemical Reactivity
The compound exhibits reactivity patterns consistent with its functional groups:
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The tert-butyloxycarbonyl (Boc) protecting group is susceptible to acidic cleavage, typically using trifluoroacetic acid (TFA) or HCl, enabling further functionalization of the piperazine nitrogen.
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The cyano group can undergo various transformations:
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Hydrolysis to carboxylic acids or amides
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Reduction to primary amines
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Conversion to tetrazoles via [3+2] cycloaddition with azides
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The piperazine ring provides a scaffold for additional substitutions at the nitrogen positions, supporting diverse chemical modifications.
Synthesis Methods
General Synthetic Approaches
The synthesis of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate can be achieved through several routes, each with specific advantages depending on reagent availability, scale requirements, and desired purity.
Nucleophilic Aromatic Substitution
A common synthetic pathway involves nucleophilic aromatic substitution between Boc-protected piperazine and 4-fluorobenzonitrile:
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1-Boc-piperazine reacts with 4-fluorobenzonitrile in the presence of a base
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Reaction is facilitated by the electron-withdrawing cyano group activating the fluorine position
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Base typically includes potassium carbonate or similar inorganic bases
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Aprotic polar solvents like DMF or DMSO are preferred reaction media
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Moderate heating (50-80°C) is often required to complete the reaction
This approach is analogous to the synthesis described for similar compounds, such as tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, where yields of up to 86.6% have been reported using potassium carbonate in DMF at 50°C for 2 hours .
Alternative Synthetic Routes
Other viable synthetic approaches include:
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Copper-catalyzed N-arylation of Boc-protected piperazine with 4-bromobenzonitrile under Ullmann or Buchwald-Hartwig conditions
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Boc protection of pre-formed 1-(4-cyanophenyl)piperazine using Boc anhydride (Boc₂O) in the presence of a suitable base such as triethylamine or sodium bicarbonate
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Palladium-catalyzed cross-coupling reactions between metallated piperazine derivatives and 4-halogenated benzonitriles
The choice of synthetic route typically depends on factors such as scale, available starting materials, and required purity of the final product .
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is influenced by several structural elements:
Table 2: Structure-Activity Relationship Factors
| Structural Element | Potential Biological Impact |
|---|---|
| Piperazine ring | Provides conformational flexibility enhancing binding to biological targets |
| Cyano group | Facilitates hydrogen bonding with active sites; influences electronic distribution |
| Phenyl ring | Enables π-π interactions with aromatic amino acid residues in protein targets |
| Boc protecting group | Affects pharmacokinetics during testing; typically cleaved in final drug candidates |
| The position of the cyano group on the phenyl ring (para vs. meta or ortho) significantly impacts the compound's electronic properties and binding characteristics. This positional effect has been observed in studies comparing para-substituted analogs with their meta- and ortho-substituted counterparts. |
Research Applications
Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate serves multiple roles in pharmaceutical research:
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As a synthetic intermediate in medicinal chemistry, providing a versatile scaffold for further modifications
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As a building block for the synthesis of more complex bioactive compounds
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In structure-activity relationship studies to understand the impact of specific functional groups
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As a potential precursor to compounds with activities in central nervous system disorders, cancer, and antimicrobial applications
Comparative Analysis with Related Compounds
Structural Analogs
Understanding the relationship between tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate and its structural analogs provides valuable insights into structure-activity relationships.
Table 3: Comparison with Structurally Related Compounds
Functional Comparisons
The position and nature of substituents on the phenyl ring significantly impact the compound's properties:
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Electron-withdrawing groups (cyano, nitro) enhance reactivity toward nucleophilic substitution and influence receptor binding characteristics
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Halogen substituents (chloro, bromo) affect lipophilicity and pharmacokinetic profiles
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Amino groups introduce hydrogen bond donor capabilities, potentially enhancing interactions with biological targets
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Positional isomers (ortho, meta, para substitution patterns) result in different three-dimensional arrangements and electronic distributions
Current Research and Future Directions
Recent Research Trends
Recent investigations involving tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate and related compounds have focused on:
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Development of improved synthetic methodologies with higher yields and greener approaches
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Detailed structure-activity relationship studies to optimize biological activities
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Application as building blocks in the synthesis of complex pharmaceutical intermediates
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Exploration of their potential as precursors to new therapeutic agents
Future Research Opportunities
Several promising research directions for tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate include:
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Comprehensive evaluation of its biological activities against specific disease targets
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Development of labeled analogs for use in binding studies and diagnostic applications
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Investigation of structure-property relationships to optimize drug-like characteristics
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Exploration of green chemistry approaches for more sustainable synthesis
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Integration into combinatorial chemistry libraries for high-throughput screening
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